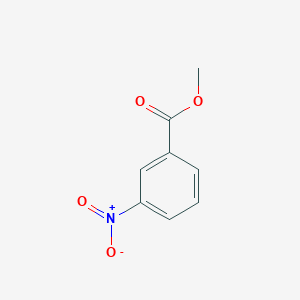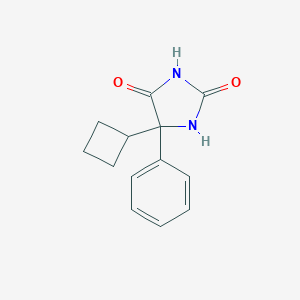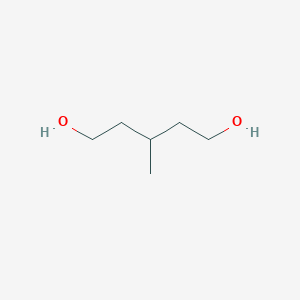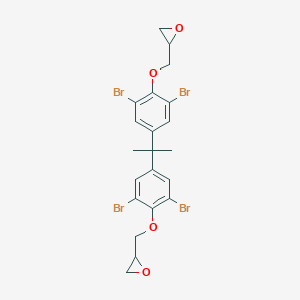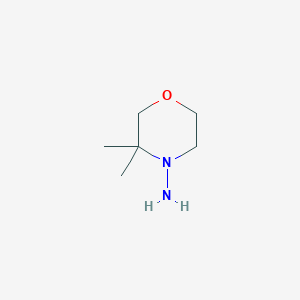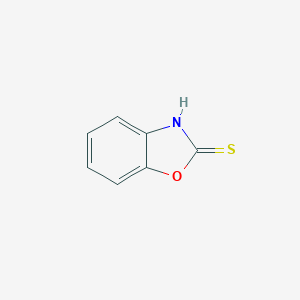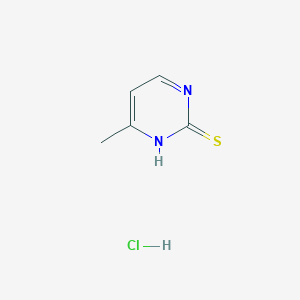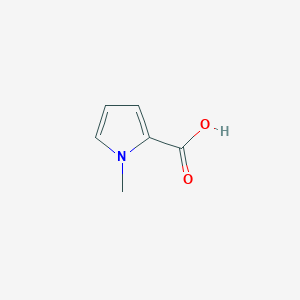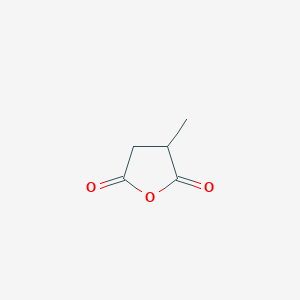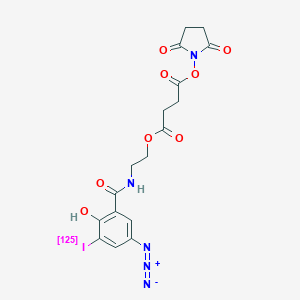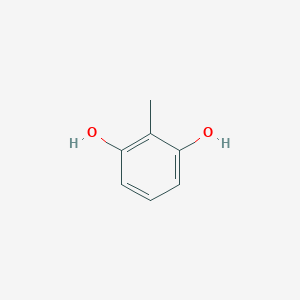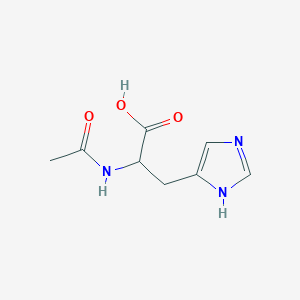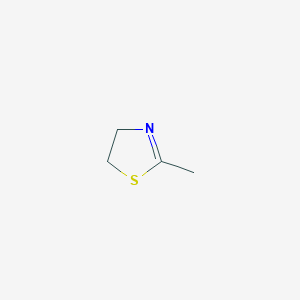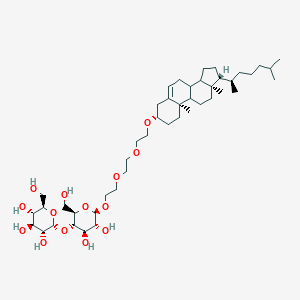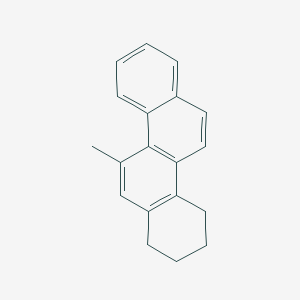
11-Methyl-1,2,3,4-tetrahydrochrysene
説明
11-Methyl-1,2,3,4-tetrahydrochrysene is a chemical compound with the molecular formula C19H18 . It is a derivative of 1,2,3,4-Tetrahydrochrysene, which is a polycyclic aromatic hydrocarbon .
Molecular Structure Analysis
The molecular structure of 11-Methyl-1,2,3,4-tetrahydrochrysene consists of a chrysene backbone with a methyl group attached at the 11th position . The molecular weight of this compound is 246.352 g/mol .科学的研究の応用
Synthesis and Reactivity
Synthesis of Reactive s-cis-Butadiene Derivatives : The study by Roversi et al. (2002) describes the synthesis of 1,2,3,4-Tetrahydro-1,2-dimethylidenenaphthalene, a derivative closely related to 11-Methyl-1,2,3,4-tetrahydrochrysene. This compound exhibits significant chemo- and regioselectivity in cyclodimerization reactions, highlighting its potential as a reactive s-cis-butadiene in chemical syntheses (Roversi, Vogel, & Schenk, 2002).
Molecular and Crystal Structure Studies : Wang et al. (2008) explored the molecular and crystal structure of 3-isopropylchrysene, a compound structurally similar to 11-Methyl-1,2,3,4-tetrahydrochrysene. This research provides insights into the rotational barriers of molecular groups in the solid state, relevant for understanding the properties of related compounds (Wang et al., 2008).
Reactivity with π-Bonds : The reactivity of a compound similar to 11-Methyl-1,2,3,4-tetrahydrochrysene, 1,1,4,4-tetrakis[bis(trimethylsilyl)methyl]-1,4-diisopropyltetrasila-2-yne, was studied by Kinjo et al. (2007). This research demonstrates the stereospecific addition and potential pathways for producing disilabenzene derivatives, relevant for understanding the reactivity of related compounds (Kinjo et al., 2007).
Chemical Properties and Applications
Methyl Rearrangement Studies : Handelsman-Benory et al. (2000) explored the methyl rearrangement of methoxy-triazines, providing insights into the thermal behavior and reaction routes of compounds with structural similarities to 11-Methyl-1,2,3,4-tetrahydrochrysene (Handelsman-Benory et al., 2000).
Radiopharmaceuticals Synthesis : Adam et al. (2000) demonstrated the use of carbon-11 methylation reactions in the synthesis of radiopharmaceuticals. This study highlights the potential of using methylation techniques, similar to those that might be employed with 11-Methyl-1,2,3,4-tetrahydrochrysene, for medical imaging applications (Adam et al., 2000).
Carbon-11 Labeling for PET Imaging : The study by Rotstein et al. (2016) on the development of (11)C-carbonyl radiopharmaceuticals underscores the significance of carbon-11 labeling in positron emission tomography (PET) imaging, which is pertinent to the field of 11-Methyl-1,2,3,4-tetrahydrochrysene due to its potential in radiolabeling applications (Rotstein et al., 2016).
Structural Characterization and Thermally Induced Reactions : The research by Richter et al. (2002) on the synthesis and structural characterization of silicon(IV) complexes provides insights into thermally induced reactions such as methane elimination, which could be analogous to reactions involving 11-Methyl-1,2,3,4-tetrahydrochrysene (Richter, Penka, & Tacke, 2002).
Safety And Hazards
The safety data sheet for 11-Methyl-1,2,3,4-tetrahydrochrysene indicates that it includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
特性
IUPAC Name |
11-methyl-1,2,3,4-tetrahydrochrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18/c1-13-12-15-7-3-4-8-16(15)18-11-10-14-6-2-5-9-17(14)19(13)18/h2,5-6,9-12H,3-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQNYFKWDJCYHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2)C3=C1C4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Methyl-1,2,3,4-tetrahydrochrysene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



